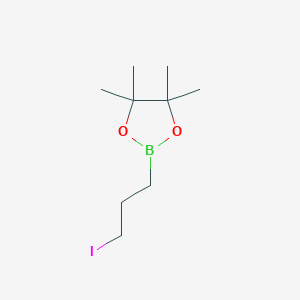
1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl-
説明
1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl- (hereafter referred to as DIPT) is an organic compound that has been used in a variety of scientific applications. It is a member of the borolane family, and is composed of a boron atom connected to four methyl and two iodopropyl groups. DIPT has been studied for its ability to act as a catalyst in chemical reactions, as well as for its potential use in biochemistry and physiology.
科学的研究の応用
Synthesis and Reagent Development
Preparative Synthesis via Continuous Flow : 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a propargylation reagent, was developed through a continuous-flow and distillation process, addressing issues in traditional aqueous workup and batch processes (Fandrick et al., 2012).
Characterization and Handling : The compound 1,3,2-Dioxaborolane, 4,4,5,5-Tetramethyl-2-(2-propenyl) is characterized by NMR and can be purified by distillation, being soluble in organic solvents and commercially available as a clear liquid (Ramachandran & Gagare, 2010).
Molecular Structure and Properties
Structural Analysis : The structural versatility of pyrene derivatives with 1,3,2-dioxaborolane was studied using X-ray diffraction and differential scanning calorimetry, revealing different packing modes and stabilities (Batsanov et al., 2012).
Vibrational Properties Studies : Detailed structure characterization was performed on 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds, confirmed by X-ray diffraction and DFT calculations (Wu et al., 2021).
Synthetic Applications
Coupling Reactions : The synthesis and coupling reaction of azulene derivatives with 1,3,2-dioxaborolanes was explored, contributing to the understanding of azulene oligomers' physicochemical properties (Kurotobi et al., 2002).
Synthesis of 1-Substituted (E)-Buta-1,3-dienes : A highly selective synthesis approach using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block was reported, demonstrating its utility in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Szudkowska‐Fratczak et al., 2014).
Conformational and Crystallographic Studies
Crystal Structure Analysis : The crystal structure of various 1,3,2-dioxaborolane derivatives was elucidated through single-crystal X-ray diffraction, contributing to the understanding of their molecular conformation and stability (Seeger & Heller, 1985); (Coombs et al., 2006).
Density Functional Theory (DFT) Studies : DFT calculations were used to investigate the molecular structure of 1,3,2-dioxaborolane derivatives, providing insights into their vibrational properties and molecular electrostatic potential (Liao et al., 2022).
特性
IUPAC Name |
2-(3-iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BIO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETXOGCWOHSZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



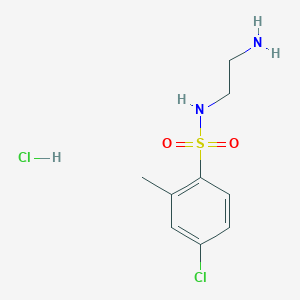
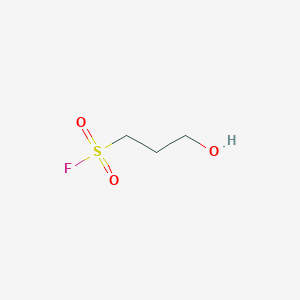
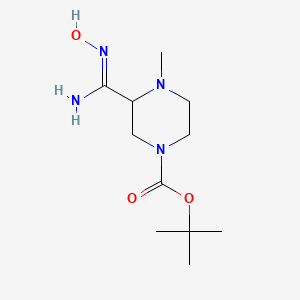
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)
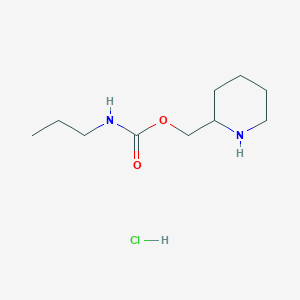
![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
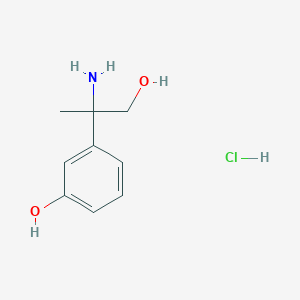
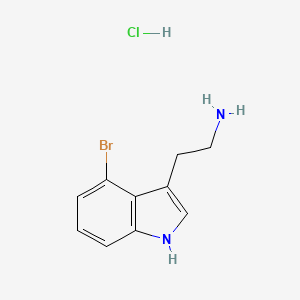
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
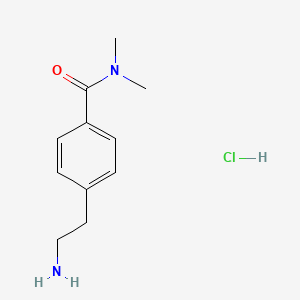
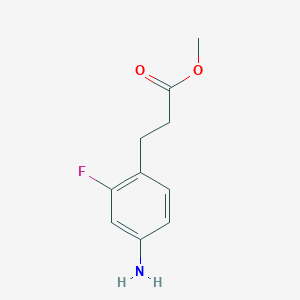
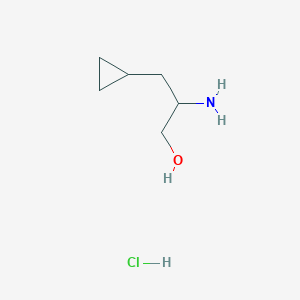
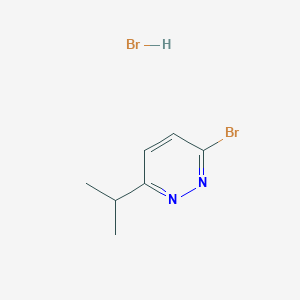
![2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1382853.png)